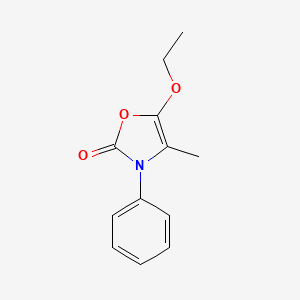![molecular formula C28H39O2P B12879837 Dicyclohexyl(2',6'-diethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12879837.png)
Dicyclohexyl(2',6'-diethoxy-[1,1'-biphenyl]-2-yl)phosphine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicyclohexyl(2’,6’-diethoxy-[1,1’-biphenyl]-2-yl)phosphine is a phosphine ligand known for its significant role in catalysis, particularly in metal-catalyzed reactions. This compound is characterized by its unique structure, which includes two cyclohexyl groups and two ethoxy groups attached to a biphenyl backbone, with a phosphine group at the 2-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexyl(2’,6’-diethoxy-[1,1’-biphenyl]-2-yl)phosphine typically involves the reaction of 2,6-diethoxy-1,1’-biphenyl with dicyclohexylphosphine. The reaction is usually carried out in the presence of a base, such as sodium hydride, under an inert atmosphere to prevent oxidation. The reaction mixture is then heated to facilitate the formation of the phosphine ligand.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Dicyclohexyl(2’,6’-diethoxy-[1,1’-biphenyl]-2-yl)phosphine undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: The major product is the corresponding phosphine oxide.
Substitution: The products depend on the substituents introduced, such as alkyl or acyl derivatives.
Applications De Recherche Scientifique
Dicyclohexyl(2’,6’-diethoxy-[1,1’-biphenyl]-2-yl)phosphine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in various metal-catalyzed reactions, including cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of fine chemicals and materials.
Mécanisme D'action
The mechanism of action of Dicyclohexyl(2’,6’-diethoxy-[1,1’-biphenyl]-2-yl)phosphine involves its role as a ligand in metal-catalyzed reactions. The phosphine group coordinates with metal centers, stabilizing the metal complex and facilitating the catalytic process. The biphenyl backbone provides steric and electronic properties that enhance the reactivity and selectivity of the catalyst.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dicyclohexyl(2’,6’-diisopropoxy-[1,1’-biphenyl]-2-yl)phosphine
- Dicyclohexyl(2’,6’-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine
Uniqueness
Dicyclohexyl(2’,6’-diethoxy-[1,1’-biphenyl]-2-yl)phosphine is unique due to the presence of ethoxy groups, which provide distinct steric and electronic properties compared to isopropoxy or methoxy groups. These properties can influence the reactivity and selectivity of the compound in catalytic applications.
Propriétés
Formule moléculaire |
C28H39O2P |
|---|---|
Poids moléculaire |
438.6 g/mol |
Nom IUPAC |
dicyclohexyl-[2-(2,6-diethoxyphenyl)phenyl]phosphane |
InChI |
InChI=1S/C28H39O2P/c1-3-29-25-19-13-20-26(30-4-2)28(25)24-18-11-12-21-27(24)31(22-14-7-5-8-15-22)23-16-9-6-10-17-23/h11-13,18-23H,3-10,14-17H2,1-2H3 |
Clé InChI |
POEKQTXKQJAICC-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C(=CC=C1)OCC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


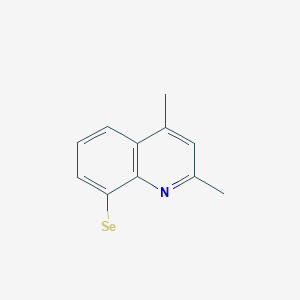
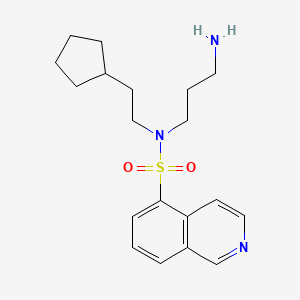



![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide](/img/structure/B12879781.png)
![(2-{2-[4-(Trifluoromethyl)phenyl]ethyl}-1,3-oxazol-4-yl)methanol](/img/structure/B12879785.png)
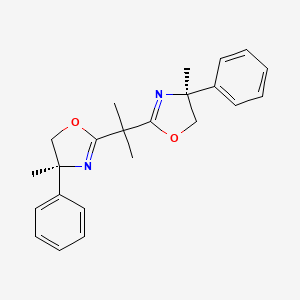
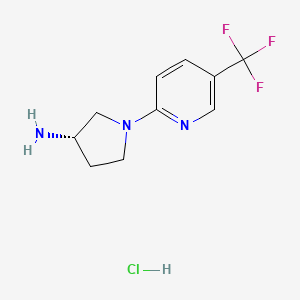

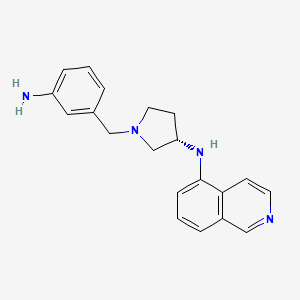
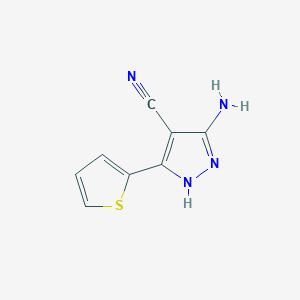
![(5Z)-3-cyclohexyl-5-[(E,5E)-5-(3-ethyl-4,5-diphenyl-1,3-oxazol-2-ylidene)pent-3-en-2-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12879824.png)
